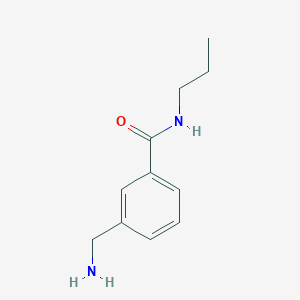![molecular formula C19H19FN4O3 B2452812 4-(4-fluorobenzyl)-5-[1-(2-furoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775410-55-3](/img/structure/B2452812.png)
4-(4-fluorobenzyl)-5-[1-(2-furoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a fluorobenzyl group, a furoyl group, a piperidinyl group, and a 1,2,4-triazolone group. These groups could potentially contribute to the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual functional groups (fluorobenzyl, furoyl, piperidinyl, and 1,2,4-triazolone), followed by their coupling in the correct order .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorobenzyl group would likely contribute to the compound’s lipophilicity, while the piperidinyl and 1,2,4-triazolone groups could potentially form hydrogen bonds .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the fluorobenzyl, furoyl, piperidinyl, and 1,2,4-triazolone groups. For example, the fluorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .Scientific Research Applications
Antagonist Activity
- Compounds including 4-(benzo[b]furan-3-yl)piperidines and 4-(benzo[b]thiophen-3-yl)piperidines, which are structurally related to 4-(4-fluorobenzyl)-5-[1-(2-furoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one, have been synthesized and show potent 5-HT2 antagonist activity in vitro (Watanabe, Yoshiwara, & Kanao, 1993).
Antidepressant Potential
- A study on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, structurally similar to the compound , demonstrates significant 5-HT2 antagonist activity. These findings suggest potential antidepressant applications (Watanabe et al., 1992).
Inotropic Activity
- Derivatives including 1-(2-fluorobenzyl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamide show positive inotropic activity, potentially beneficial for heart conditions (Liu et al., 2009).
Cytotoxicity and Docking Studies
- Similar compounds have been synthesized and evaluated for cytotoxic properties and binding analysis with human serum albumin, suggesting implications in cancer research and drug development (Govindhan et al., 2017).
Radiopharmaceutical Application
- Analogs like 1-(4-fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine have been synthesized for potential use in radiopharmaceuticals, although they demonstrated nonspecific distribution in brain regions (Lee et al., 2000).
Analytical Method Development
- Research on related compounds has led to the development of a highly sensitive and selective method for determining active pharmaceutical ingredients in solutions, contributing to quality control in pharmaceuticals (Varynskyi, Parchenko, & Kaplaushenko, 2017).
Future Directions
properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-3-[1-(furan-2-carbonyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3/c20-15-5-3-13(4-6-15)12-24-17(21-22-19(24)26)14-7-9-23(10-8-14)18(25)16-2-1-11-27-16/h1-6,11,14H,7-10,12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILXGNNVLGRELD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=O)N2CC3=CC=C(C=C3)F)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorobenzyl)-5-[1-(2-furoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-methylphenyl)piperazin-1-yl]acetic Acid](/img/structure/B2452730.png)
![N-cyclopentyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2452731.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide](/img/structure/B2452734.png)
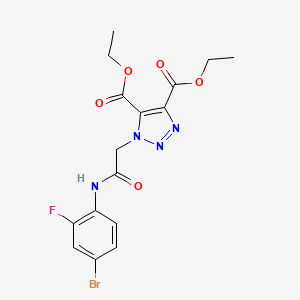
![Ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2452737.png)
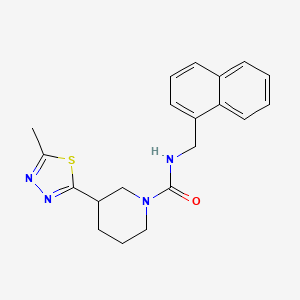
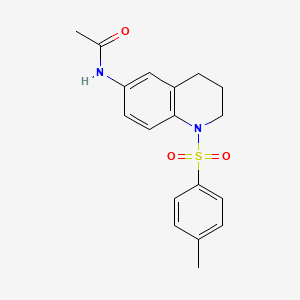

![(E)-N-{1-[2-(4-chlorophenyl)cyclopropyl]ethylidene}hydroxylamine](/img/structure/B2452744.png)
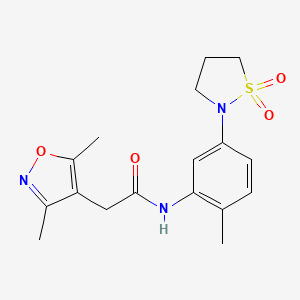
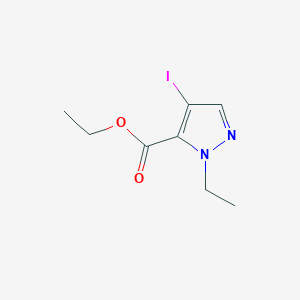
![methyl 2-(7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2452750.png)
![3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452751.png)
